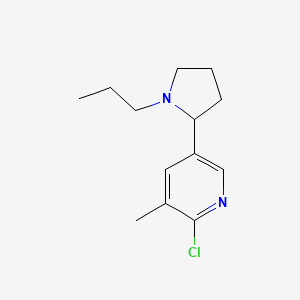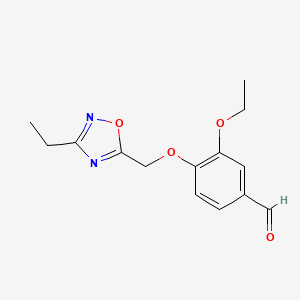
4-(2-Methoxypropyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Methoxypropyl)piperidine is a chemical compound belonging to the piperidine class, which is a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-(2-Methoxypropyl)piperidine typically involves the reaction of 1-(3-methoxypropyl)-4-piperidone with hydroxylamine hydrochloride and vinegar under heating reflux conditions to form 1-(3-methoxypropyl)-4-piperidine oxime. This intermediate is then hydrogenated in the presence of a catalyst to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. The use of organic solvents, catalysts, and controlled reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(2-Methoxypropyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction reactions can convert oximes back to amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Hydrogen gas in the presence of a catalyst such as palladium on carbon is commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various substituted piperidines, oximes, and amines .
Wissenschaftliche Forschungsanwendungen
4-(2-Methoxypropyl)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Piperidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals
Wirkmechanismus
The mechanism of action of 4-(2-Methoxypropyl)piperidine involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to modulate signaling pathways such as NF-κB and PI3K/Akt, which are involved in cancer progression. These compounds can induce apoptosis through caspase-dependent pathways .
Vergleich Mit ähnlichen Verbindungen
Pyridine: A six-membered ring with one nitrogen atom, similar to piperidine but aromatic.
Dihydropyridine: A partially hydrogenated form of pyridine with significant biological activities.
Other Piperidine Derivatives: Compounds like 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which are studied for their anticancer properties
Uniqueness: 4-(2-Methoxypropyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxypropyl group can influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
4-(2-methoxypropyl)piperidine |
InChI |
InChI=1S/C9H19NO/c1-8(11-2)7-9-3-5-10-6-4-9/h8-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
IIFFPLLEOPKZSX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCNCC1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)cyclopropanecarboxylic acid](/img/structure/B11814296.png)

![4-(4-{[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}piperazin-1-yl)-4-oxobut-2-enoic acid](/img/structure/B11814302.png)
![bis[(1S,2S,5S)-2-methoxycarbonyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-1-yl] (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]butanedioate](/img/structure/B11814304.png)

![3-Benzothiazol-2-yl-4-[3-(4-chloro-phenoxy)-phenyl]-but-3-enoic acid](/img/structure/B11814346.png)



